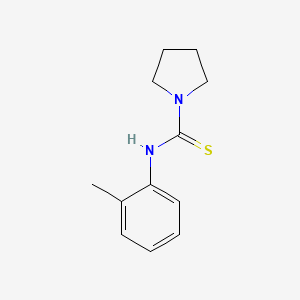![molecular formula C26H29NO5 B5709160 diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5709160.png)
diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cancer Research: EGFR-TK Inhibition
The benzyloxyphenyl group plays a significant role in the inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is overexpressed in many cancers . Derivatives of this compound have been synthesized and shown potent anti-proliferative activity against cancer cell lines, such as HCT116, HepG-2, and MCF7. They exhibit selective toxicity towards cancer cells while being safer for normal cells, making them promising candidates for targeted cancer therapy .
Organic Synthesis: Benzylic Position Reactions
The benzyloxy moiety is crucial in organic synthesis, especially in reactions at the benzylic position. This includes free radical bromination, nucleophilic substitution, and oxidation processes. The stability provided by the benzyloxy group allows for selective reactions that are useful in the synthesis of complex organic molecules .
Pharmaceutical Development: Drug-Likeness Properties
Compounds with the benzyloxyphenyl structure have been evaluated for their drug-likeness properties, including physicochemical characteristics. They are considered in the design of new pharmaceuticals due to their promising profiles, which include good absorption, distribution, metabolism, and excretion (ADME) properties .
Material Science: Polymer Synthesis
The benzyloxyphenyl group is used in the synthesis of specialized polymers. For instance, it is involved in the preparation of bis(4-benzyloxyphenoxy)phenyl phosphine oxide, which has applications in high-performance materials and electronics .
Dye Industry: Polyester Fiber Dyeing
In the dye industry, the benzyloxyphenyl derivative is utilized for polyester fiber dyeing. Its chemical properties allow for the creation of stable and vibrant colors that are essential for textile manufacturing .
Rubber Industry: Additive Synthesis
This compound also finds its application in the rubber industry. It is used in the synthesis of additives that enhance the properties of rubber, such as its elasticity, strength, and resistance to degradation .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to other benzylphosphonate derivatives , it may interact with its targets in a similar manner.
Biochemical Pathways
Benzylphosphonate derivatives have been studied for their potential antimicrobial properties , suggesting that they may interfere with bacterial metabolic pathways.
Result of Action
Some benzylphosphonate derivatives have shown antimicrobial activity against certain strains of Escherichia coli , suggesting that this compound may have similar effects.
properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-5-30-25(28)22-17(3)27-18(4)23(26(29)31-6-2)24(22)20-12-14-21(15-13-20)32-16-19-10-8-7-9-11-19/h7-15,24,27H,5-6,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPAGXREQUMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

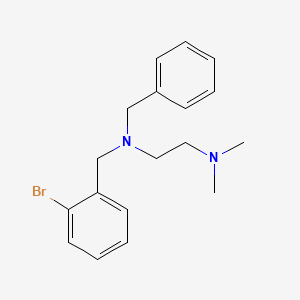
![N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5709092.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5709097.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5709098.png)
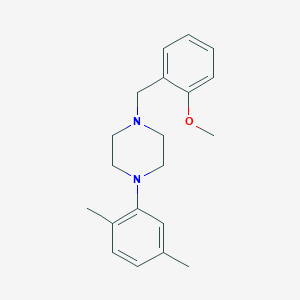
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)
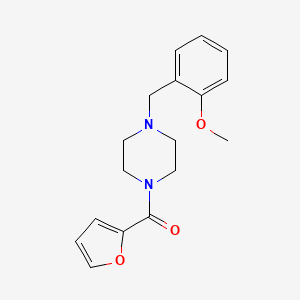
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5709140.png)
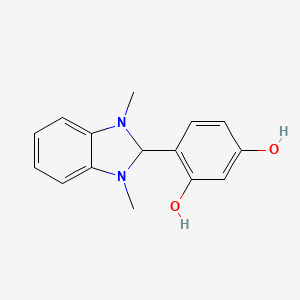
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
